Cas no 1201678-44-5 (3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester)

3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester
- 1201678-44-5
- 3-CYCLOPROPYL-1H-PYRAZOLE-5-BORONIC ACID PINACOL ESTER
- DB-155377
- AB73387
- 5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
- インチ: InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-9(14-15-10)8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15)
- InChIKey: PVHQQQLKKQTUQS-UHFFFAOYSA-N
計算された属性
- 精确分子量: 234.1539580Da
- 同位素质量: 234.1539580Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.1Ų
3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM488641-1g |
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1201678-44-5 | 95% | 1g |
$867 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875924-1g |
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1201678-44-5 | 98% | 1g |
¥4453.00 | 2024-08-09 |
3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester 関連文献
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
6. Back matter
-
7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol esterに関する追加情報
3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 1201678-44-5): A Versatile Boronic Acid Ester in Modern Organic Synthesis
The 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 1201678-44-5) represents a significant class of boronic acid derivatives widely utilized in contemporary organic synthesis. This compound, featuring both a cyclopropyl group and a pyrazole ring, serves as a crucial building block in pharmaceutical research and material science. Its unique molecular structure combines the stability of pinacol boronic esters with the reactivity of heterocyclic compounds, making it particularly valuable for Suzuki-Miyaura cross-coupling reactions – one of the most important carbon-carbon bond forming methods in modern chemistry.
Recent trends in medicinal chemistry have shown growing interest in 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester due to its potential applications in drug discovery. The pharmaceutical industry frequently searches for pyrazole boronic acid derivatives as they often demonstrate improved bioavailability and metabolic stability compared to their parent compounds. This specific derivative has attracted attention in the development of kinase inhibitors and other small molecule therapeutics, particularly in oncology research where boronic acid-containing drugs have shown promising results.
The chemical properties of 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester make it particularly suitable for various synthetic applications. The pinacol ester moiety protects the boronic acid functionality while maintaining sufficient reactivity for cross-coupling reactions. Meanwhile, the cyclopropyl substituent introduces interesting steric and electronic effects that can influence the biological activity of final compounds. Researchers often inquire about storage conditions for boronic esters, and this compound typically requires protection from moisture and oxygen, preferably stored under inert atmosphere at low temperatures to maintain stability.
In material science applications, 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester has shown potential in the development of organic electronic materials. The combination of its aromatic pyrazole core and boronic ester functionality allows for the creation of conjugated systems with unique electronic properties. This aligns with current research trends focusing on organic semiconductors and OLED materials, where boronic acid derivatives play increasingly important roles.
The synthesis and handling of 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester require specialized knowledge in organoboron chemistry. Common questions from researchers include purification methods for boronic esters and compatibility with various reaction conditions. This compound typically undergoes chromatographic purification and demonstrates good stability under basic conditions, though it may be sensitive to strong acids or oxidizing agents. Its molecular weight of 236.09 g/mol and typical purity specifications (>95% by HPLC) make it suitable for most synthetic applications.
From a commercial perspective, the demand for 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester has been steadily increasing, particularly from contract research organizations and academic institutions engaged in medicinal chemistry projects. Suppliers often highlight its application in high-throughput screening and combinatorial chemistry, where building blocks with diverse functionality are essential. The global market for specialty boronic acids continues to expand, driven by growing pharmaceutical R&D expenditures and the need for novel chemical entities.
Environmental and safety considerations for 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester follow standard laboratory protocols for organoboron compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when handling this material. Disposal should follow institutional guidelines for organic chemical waste, with particular attention to potential boron content in effluent streams.
Future research directions involving 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester may explore its use in click chemistry applications or as a component in metal-organic frameworks (MOFs). The compound's dual functionality makes it an attractive candidate for creating complex molecular architectures through sequential coupling strategies. Additionally, its potential in bioconjugation chemistry warrants further investigation, particularly for the development of targeted therapeutic agents.
Analytical characterization of 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester typically involves a combination of NMR spectroscopy (particularly 11B and 13C NMR), mass spectrometry, and HPLC analysis. These techniques confirm both the identity and purity of the material, which is crucial for reproducible results in synthetic applications. Researchers often search for spectral data of boronic esters to compare with their own analytical results.
The price and availability of 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester vary depending on quantity and supplier, with most chemical vendors offering custom synthesis options for bulk quantities. The compound's synthetic accessibility from commercially available starting materials contributes to its reasonable cost compared to more complex boronic acid derivatives. Current market analysis suggests stable supply chains for this and related heterocyclic boronic esters.
In conclusion, 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 1201678-44-5) represents a valuable tool in modern synthetic chemistry, with applications spanning pharmaceutical development to advanced materials. Its unique combination of structural features continues to inspire innovative research across multiple chemical disciplines, making it a compound of enduring interest to both academic and industrial chemists.
1201678-44-5 (3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester) Related Products
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 57978-00-4(6-Bromohexanal)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 917096-37-8((Z)-Fluvoxamine -)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
